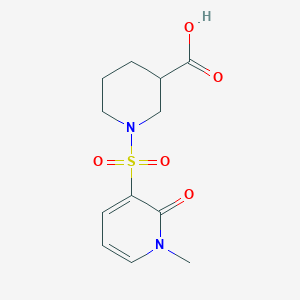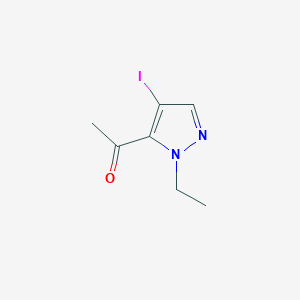
1-(4-Isopropylphenyl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta una estructura única que combina un grupo isopropilfenilo, un grupo pirimidiniltio y un anillo triazol, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
La síntesis del ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico generalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo triazol: Esto se puede lograr a través de una reacción de cicloadición entre una azida y un alquino.
Introducción del grupo isopropilfenilo: Este paso a menudo involucra una reacción de alquilación de Friedel-Crafts.
Adición del grupo pirimidiniltio: Esto se puede hacer a través de una reacción de sustitución nucleofílica.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y reducir los costos, a menudo utilizando catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
El ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, dando como resultado formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo pirimidiniltio, lo que lleva a la formación de diferentes derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico se puede comparar con otros compuestos similares, como:
Ácido 1-(4-metilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico: Este compuesto tiene un grupo metilo en lugar de un grupo isopropilo, lo que lleva a diferentes propiedades químicas y biológicas.
1-(4-Isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxamida: Este compuesto tiene un grupo carboxamida en lugar de un grupo ácido carboxílico, lo que afecta su reactividad y aplicaciones.
La singularidad del ácido 1-(4-isopropilfenil)-5-((pirimidin-2-iltio)metil)-1H-1,2,3-triazol-4-carboxílico radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H17N5O2S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C17H17N5O2S/c1-11(2)12-4-6-13(7-5-12)22-14(15(16(23)24)20-21-22)10-25-17-18-8-3-9-19-17/h3-9,11H,10H2,1-2H3,(H,23,24) |
Clave InChI |
DASCWXVYZPLQRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)





